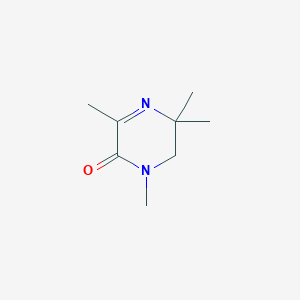
1,4-Dioxoquinoxalin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxoquinoxalin-6-ol is a heterocyclic compound with the molecular formula C8H6N2O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with two keto groups at positions 1 and 4, and a hydroxyl group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxoquinoxalin-6-ol can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid . Another method involves the cyclization of 2-nitroaniline with diethyl oxalate, followed by reduction and oxidation steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The industrial methods may also incorporate green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
1,4-Dioxoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The hydroxyl group at position 6 can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
科学的研究の応用
1,4-Dioxoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumoral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 1,4-Dioxoquinoxalin-6-ol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative damage to bacterial cell walls and DNA . This leads to cell lysis and death, making it effective against various pathogens. Additionally, its antitumoral activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific molecular pathways .
類似化合物との比較
1,4-Dioxoquinoxalin-6-ol is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Quinoxaline-1,4-dioxide: Known for its antimicrobial and antitumoral properties.
2,3-Dihydroquinoxaline: Exhibits different reactivity due to the absence of keto groups.
6-Hydroxyquinoxaline: Similar structure but lacks the 1,4-dioxo functionality, leading to different chemical behavior.
These compounds share a common quinoxaline core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
特性
CAS番号 |
7467-92-7 |
|---|---|
分子式 |
C8H6N2O3 |
分子量 |
178.14 g/mol |
IUPAC名 |
1,4-dioxidoquinoxaline-1,4-diium-6-ol |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H |
InChIキー |
XHQGGASSODYMIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=[N+](C=C[N+](=C2C=C1O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


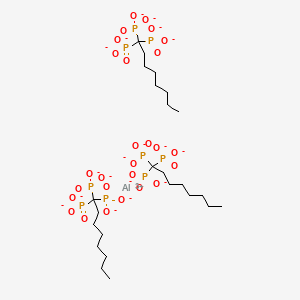
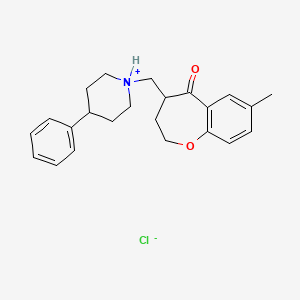
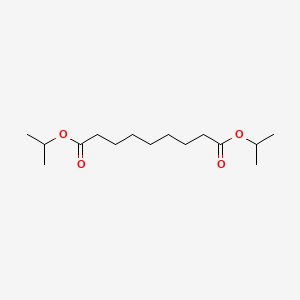
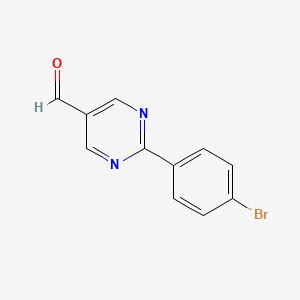
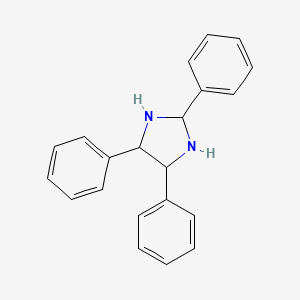
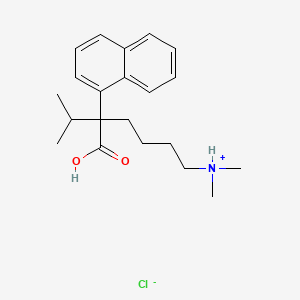
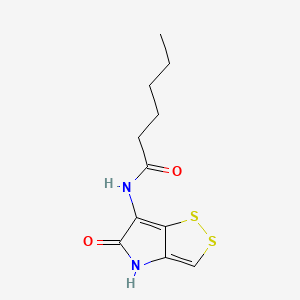
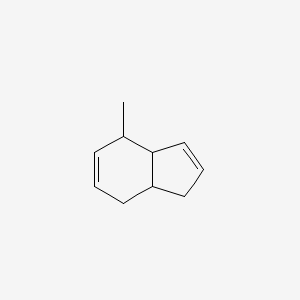
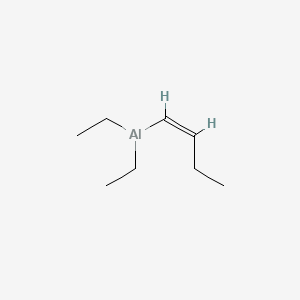

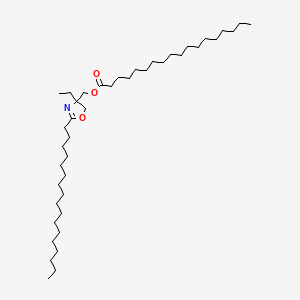
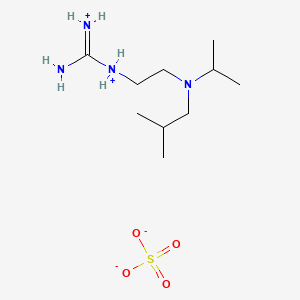
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
